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Abstract
UCT943 is a next-generation 2-aminopyrazine derivative antimalarial candidate that targets

Plasmodium phosphatidylinositol 4-kinase (PI4K), a crucial enzyme for parasite development.

[1][2][3] Developed as a successor to the first-generation PI4K inhibitor MMV048, UCT943
exhibits enhanced potency, improved solubility, and a promising preclinical profile for the

treatment, prevention, and transmission-blocking of malaria.[4][5] This technical guide provides

a comprehensive overview of the discovery and development history of UCT943, including its

mechanism of action, preclinical data, and the experimental methodologies employed in its

evaluation.

Discovery and Rationale
The emergence of drug-resistant Plasmodium strains necessitated the discovery of novel

antimalarial agents with new mechanisms of action.[6] The 2-aminopyridine MMV048 was the

first inhibitor of Plasmodium PI4K to enter clinical development, validating this enzyme as a

promising drug target.[3][6] However, the development of next-generation inhibitors with

improved properties was a key objective.

UCT943 was identified through a lead optimization program led by the University of Cape Town

(UCT)'s Drug Discovery and Development Centre (H3D) in collaboration with the Medicines for

Malaria Venture (MMV).[4][7] The goal was to improve upon the physiochemical and
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pharmacological properties of MMV048.[4] UCT943, a 2-aminopyrazine, emerged as a

promising candidate with enhanced solubility and greater potency against various stages of the

parasite life cycle.[4][5] It was selected as a preclinical candidate in 2016 by MMV's Expert

Scientific Advisory Committee.[4]

Mechanism of Action
UCT943 exerts its antiplasmodial activity by inhibiting Plasmodium falciparum PI4K (PfPI4K).[8]

This kinase is essential for the intracellular development of the malaria parasite at all stages of

its life cycle.[4][6] By inhibiting PfPI4K, UCT943 disrupts critical cellular processes within the

parasite, leading to its death.[9]
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Fig. 1: Simplified signaling pathway of UCT943's mechanism of action.

Preclinical Data
In Vitro Activity
UCT943 demonstrates potent activity against multiple strains of P. falciparum and P. vivax,

including drug-resistant clinical isolates.[2][5] It is also active against various stages of the

parasite life cycle, including asexual blood stages, gametocytes, and liver stages.[1][5]

Table 1: In Vitro Antiplasmodial Activity of UCT943

Paramete
r

P.
falciparu
m (NF54)

P.
falciparu
m (K1)

P. vivax
(Clinical
Isolates)

P.
falciparu
m
Gametoc
ytes
(Early
Stage)

P.
falciparu
m
Gametoc
ytes (Late
Stage)

Referenc
e

IC₅₀ (nM) 5.4 4.7
14

(median)
134 66 [1][6]

Table 2: In Vitro Enzymatic and Cytotoxicity Profile of UCT943
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Parameter Value Reference

PvPI4K IC₅₀ 23 nM [10]

Human PI4Kβ IC₅₀ 5.4 µM [10]

Selectivity (Human/PvPI4K) >200-fold [10]

Cytotoxicity (L6 cells) CC₅₀ 12 µM [10]

Cytotoxicity (CHO cells) CC₅₀ 17 µM [10]

Cytotoxicity (Vero cells) CC₅₀ 113 µM [10]

Cytotoxicity (HepG2 cells)

CC₅₀
13 µM [10]

In Vivo Efficacy
UCT943 has demonstrated high efficacy in murine models of malaria.[1][3]

Table 3: In Vivo Efficacy of UCT943 in Mouse Models

Model Dose (mg/kg, p.o.) Efficacy Reference

P. berghei 10

>99.9% parasitemia

reduction, cured all

mice

[10]

P. berghei 3
99% parasitemia

reduction
[10]

P. falciparum (NSG

mice)
1.0 (ED₉₀) 90% effective dose [10]

P. berghei 1.0 (ED₉₀) 90% effective dose [10]

Pharmacokinetics
UCT943 exhibits favorable pharmacokinetic properties, including high passive permeability,

high aqueous solubility, and low to moderate in vivo intrinsic clearance, leading to sustained
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exposure and high bioavailability in preclinical species.[1][2][3] The predicted human curative

single dose is estimated to be between 50 and 80 mg.[1][3][5]

Experimental Protocols
In Vitro Antiplasmodial Activity Assay
A detailed protocol for determining the in vitro antiplasmodial activity of compounds like

UCT943 typically involves the following steps:

In Vitro Antiplasmodial Activity Workflow

Start:
Parasite Culture

Prepare 96-well plates
with serially diluted UCT943

Add synchronized
P. falciparum-infected

erythrocytes

Incubate for 72 hours
(37°C, 5% CO₂, 5% O₂)

Measure parasite growth
(e.g., SYBR Green I assay)

Calculate IC₅₀ values
using a dose-response curve End

Click to download full resolution via product page

Fig. 2: Generalized workflow for in vitro antiplasmodial activity assay.

Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI 1640

medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

Compound Preparation: UCT943 is serially diluted in an appropriate solvent (e.g., DMSO)

and then further diluted in culture medium.

Assay Plate Preparation: The serially diluted compound is added to 96-well microtiter plates.

Parasite Addition: Synchronized ring-stage parasites are added to the wells to achieve a final

parasitemia of 0.5% and a hematocrit of 2.5%.

Incubation: Plates are incubated for 72 hours under standard culture conditions.

Growth Measurement: Parasite growth is quantified using a DNA-intercalating dye such as

SYBR Green I. Fluorescence is measured using a microplate reader.
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Data Analysis: The 50% inhibitory concentration (IC₅₀) is determined by fitting the

fluorescence data to a sigmoidal dose-response curve.

In Vivo Efficacy in a Mouse Model
The P. berghei mouse model is a common preliminary screen for antimalarial compounds:

Infection: Mice are infected intravenously with P. berghei-infected erythrocytes.

Treatment: UCT943 is administered orally once daily for four consecutive days, starting 24

hours post-infection.

Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained

blood smears.

Efficacy Determination: The reduction in parasitemia compared to a vehicle-treated control

group is calculated. The 90% effective dose (ED₉₀) is determined from the dose-response

relationship.

Development Lineage and Future Outlook
UCT943 was developed as a next-generation inhibitor following the clinical development of

MMV048.[1][3] While both compounds target PfPI4K, UCT943 was optimized for improved

potency and solubility.[4]
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Fig. 3: Logical relationship in the development of UCT943.

The preclinical data for UCT943 are highly promising, suggesting its potential as part of a

single-exposure radical cure and prophylaxis (SERCaP) for malaria.[1][2][3] Further

development, including formal preclinical safety and toxicity assessments, will determine its

progression into first-in-human studies.[4] The development of UCT943 and other PI4K

inhibitors represents a significant advancement in the fight against malaria, offering a novel

mechanism of action to combat drug-resistant parasites.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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